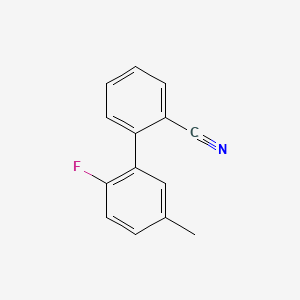

2-(2-Fluoro-5-methylphenyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

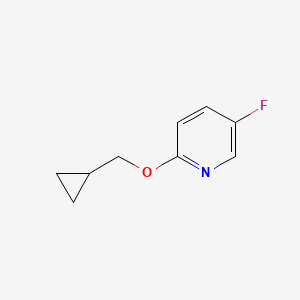

“2-(2-Fluoro-5-methylphenyl)benzonitrile” is a chemical compound with the CAS Number: 1238333-79-3 . It has a molecular weight of 211.24 . The IUPAC name for this compound is 2’-fluoro-5’-methyl [1,1’-biphenyl]-2-carbonitrile .

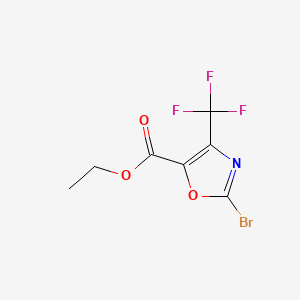

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H10FN/c1-10-6-7-14 (15)13 (8-10)12-5-3-2-4-11 (12)9-16/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 211.24 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : 2-Fluoro-4-bromobiphenyl, a related compound to 2-(2-Fluoro-5-methylphenyl)benzonitrile, has been synthesized using cross-coupling reactions and diazotization methods. These techniques are significant for large-scale production, despite challenges like the use of toxic and expensive materials (Qiu, Gu, Zhang, & Xu, 2009).

Molecular Structure Analysis : Quantum mechanical calculations, including density functional theory (DFT), have been utilized to study the energies, geometries, and vibrational wavenumbers of this compound. This research provides valuable insights into the compound's molecular structure and spectroscopic properties (Sundaraganesan, Elango, Sebastian, & Subramani, 2009).

Chemical Synthesis and Modifications : Research into the synthesis of related compounds, such as 4-fluoro-2-(trifluoromethyl)benzonitrile and others, has demonstrated various techniques for creating fluoro-substituted benzonitriles. These methods involve reactions like iodination, nitration, and reductive cyclization, offering pathways for the development of new chemical entities (Perlow et al., 2007).

Radiolabeling for Imaging : The radiolabeling of related compounds like 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole with fluorine-18 has been explored for potential use in cancer imaging. This demonstrates the applicability of fluoro-substituted benzonitriles in medical diagnostics and research (Brown et al., 2001).

Safety and Hazards

properties

IUPAC Name |

2-(2-fluoro-5-methylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c1-10-6-7-14(15)13(8-10)12-5-3-2-4-11(12)9-16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBUGFRPHASXDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742687 |

Source

|

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1238333-79-3 |

Source

|

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-3-bromo-thieno[2,3-C]pyridine](/img/structure/B577378.png)

![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)

![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)

![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)